tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
Tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate: is a chemical compound characterized by its bromo and fluoro substituents on a dihydroquinoline ring, which is further esterified with tert-butyl carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting with the construction of the dihydroquinoline core. One common approach is the cyclization of an appropriate amino acid derivative followed by halogenation to introduce the bromo and fluoro groups. The final step involves esterification with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroquinoline to its corresponding quinoline derivative.
Reduction: Reduction of the bromo group to form a hydrogenated derivative.
Substitution: Replacement of the bromo or fluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Derivatives with different functional groups replacing the bromo or fluoro atoms.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The biological activity of tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer and infectious diseases.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with specific desired properties.
Mechanism of Action
The mechanism by which tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but with a formyl group instead of bromo and fluoro substituents.
Tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but without the fluoro substituent.
Tert-butyl 7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate: Similar structure but without the bromo substituent.
Uniqueness: The presence of both bromo and fluoro substituents on the dihydroquinoline ring makes tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate unique compared to its analogs. These substituents significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 6-bromo-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-6-4-5-9-7-10(15)11(16)8-12(9)17/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVXBKHQCWZFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=CC(=C(C=C21)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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